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molecular formula C7H10ClNO2 B1280938 2-Amino-5-methoxyphenol Hydrochloride CAS No. 39547-15-4

2-Amino-5-methoxyphenol Hydrochloride

Cat. No. B1280938
M. Wt: 175.61 g/mol
InChI Key: ZXJIQOBYRBTOLH-UHFFFAOYSA-N
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Patent
US08242116B2

Procedure details

DIPEA (2.2 mL, 12.5 mmol) was added to 2-amino-5-methoxyphenol hydrochloride (1 g, 5.7 mmol) in THF (13 mL). The reaction mixture was cooled to 0° C., chloroacetyl chloride (0.5 mL, 6.3 mmol) was added portionwise and then stirred at 0° C. for 5 minutes. Further DIPEA (1.1 mL, 6.3 mmol) was added and the mixture was allowed to warm to r.t. and stirred for 3 days. The majority of the THF was removed in vacuo. EtOAc (50 mL) and water (50 mL) were added. The aqueous layer was extracted with EtOAc (2×50 mL) and the combined organic fractions were washed with brine (20 mL), dried (MgSO4), filtered and the solvent was evaporated in vacuo. To a portion of the crude material (0.250 g, 1.159 mmol) in MeCN (6 mL) was added potassium carbonate (0.449 g, 3.246 mmol) followed by THF (2 mL). The reaction mixture was stirred at r.t. for 5 h and then concentrated in vacuo. Water (5 mL) was added and the solid collected by filtration, washed with water (3×5 mL) and dried in vacuo to give the title compound (0.173 g, 17%) as a red solid. δH (DMSO-d6) 10.53 (1H, br s), 6.80 (1H, d, J 8.5 Hz), 6.58-6.51 (2H, m), 4.52 (2H, s), 3.69 (3H, s). LCMS (ES+) 180.1 (M+H)+, RT 2.27 minutes (Method 1).
Name
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude material
Quantity
0.25 g
Type
reactant
Reaction Step Four
Quantity
0.449 g
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Yield
17%

Identifiers

REACTION_CXSMILES
CCN(C(C)C)C(C)C.Cl.[NH2:11][C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][C:13]=1[OH:20].Cl[CH2:22][C:23](Cl)=[O:24].C(=O)([O-])[O-].[K+].[K+]>C1COCC1.CC#N>[CH3:19][O:18][C:15]1[CH:16]=[CH:17][C:12]2[NH:11][C:23](=[O:24])[CH2:22][O:20][C:13]=2[CH:14]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
2.2 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
1 g
Type
reactant
Smiles
Cl.NC1=C(C=C(C=C1)OC)O
Name
Quantity
13 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
ClCC(=O)Cl
Step Three
Name
Quantity
1.1 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Four
Name
crude material
Quantity
0.25 g
Type
reactant
Smiles
Name
Quantity
0.449 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
6 mL
Type
solvent
Smiles
CC#N
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to r.t.
STIRRING
Type
STIRRING
Details
stirred for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The majority of the THF was removed in vacuo
ADDITION
Type
ADDITION
Details
EtOAc (50 mL) and water (50 mL) were added
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (2×50 mL)
WASH
Type
WASH
Details
the combined organic fractions were washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at r.t. for 5 h
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
Water (5 mL) was added
FILTRATION
Type
FILTRATION
Details
the solid collected by filtration
WASH
Type
WASH
Details
washed with water (3×5 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC1=CC2=C(NC(CO2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.173 g
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 16.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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